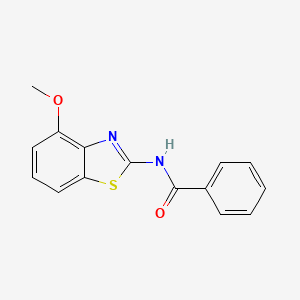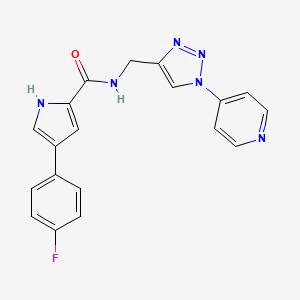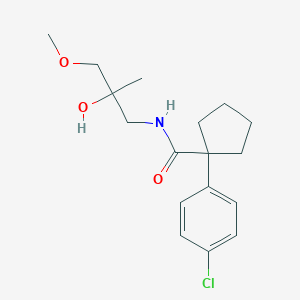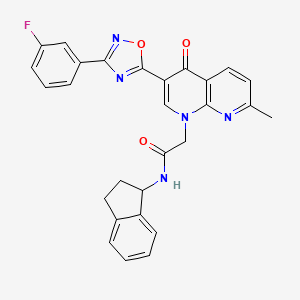![molecular formula C17H14N2O2S B2770790 4-(2,4-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1189952-19-9](/img/structure/B2770790.png)
4-(2,4-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazine is a heterocyclic compound consisting of a benzene ring attached to the 6-membered heterocycle thiazine . The name is applied to both the 2H- and 4H- isomers of the molecule .
Synthesis Analysis
Thiazines can be synthesized through various methods. For instance, a new series of fused pyrimidines was synthesized utilizing 6-styryl thiouracil as a simple synthon in the presence of ZnO NPs . Pyrimido[2,1-b][1,3]thiazines were obtained via Michael addition of compound 1 to the polarized systems 2–5 in the presence of nanosized ZnO .
Molecular Structure Analysis
The molecular structure of these compounds can be complex, with various substituents affecting the overall structure and properties of the molecule .
Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions. For example, S-alkylation of pyrimidine 1 followed by cyclization with phenacyl bromide, monochloroacetic acid, chloroacetonitrile, and oxalyl chloride afforded the desired thiazolo[3,2-a]pyrimidines .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by their specific structure and substituents .
Applications De Recherche Scientifique
Antimicrobial Activity
The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in this compound has been associated with antimicrobial effects . Researchers have explored its potential as an antibacterial agent, which could contribute to combating bacterial infections.
Anti-Inflammatory Properties
The same 4,5-disubstituted-4H-1,2,4-triazole-3-thiol motif has also demonstrated anti-inflammatory activity . Investigating its impact on inflammatory pathways could lead to novel therapeutic strategies for managing inflammatory diseases.
Antifungal Applications
Beyond bacteria, this compound may exhibit antifungal properties . Researchers have studied its efficacy against fungal pathogens, making it relevant for antifungal drug development.
Anticancer Potential
The benzothiazine core structure has attracted attention due to its potential anticancer effects . Investigating its impact on cancer cell lines and understanding its mechanism of action could pave the way for targeted therapies.
Anticonvulsant Effects
Certain benzothiazine derivatives have been investigated for their anticonvulsant properties . Understanding how this compound interacts with neural pathways could provide insights into its suitability for managing seizures.
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit antibacterial activity
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It’s worth noting that similar compounds have been shown to inhibit bacterial growth . The compound may interact with its targets, leading to changes that inhibit the growth and proliferation of the bacteria.
Result of Action
If the compound does exhibit antibacterial activity, it may lead to the death of bacterial cells, thereby preventing the spread of bacterial infections .
Safety and Hazards
Propriétés
IUPAC Name |
4-(2,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-12-7-8-15(13(2)9-12)19-11-14(10-18)22(20,21)17-6-4-3-5-16(17)19/h3-9,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGGQPBEHCNWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Ethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2770709.png)
![2-({4-[(cyclopentylamino)carbonyl]piperazin-1-yl}methyl)-N,N-diethyl-1,3-benzoxazole-5-carboxamide](/img/structure/B2770713.png)
![ethyl 4-{1,7-dimethyl-3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate](/img/structure/B2770715.png)

![methyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2770720.png)
![(E)-3-(4-methoxybenzyl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2770721.png)
![4-chloro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2770722.png)





